(1-methyl-1H-pyrazol-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone
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Overview
Description
(1-methyl-1H-pyrazol-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone is a complex organic compound that features a pyrazole ring and a piperidine ring, both of which are functionalized with various substituents
Scientific Research Applications
Chemistry
In chemistry, (1-methyl-1H-pyrazol-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have shown significant activity on kinases like p70s6kβ .
Mode of Action
It’s likely that it interacts with its target through a nucleophilic substitution mechanism .
Result of Action
If it acts on kinases like p70s6kβ, it could potentially influence cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrazol-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone typically involves multiple steps. One common method starts with the preparation of 1-methyl-1H-pyrazole-4-carboxylic acid, which is then reacted with 4-(trifluoromethyl)piperidine under specific conditions. The reaction is often carried out in the presence of a condensing agent such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and a base like diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-pyrazol-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Used in the synthesis of bioactive molecules.
4-(trifluoromethyl)piperidine: A building block for various chemical syntheses.
Uniqueness
What sets (1-methyl-1H-pyrazol-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone apart is its combination of a pyrazole ring and a piperidine ring, both functionalized with unique substituents
Properties
IUPAC Name |
(1-methylpyrazol-4-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O/c1-16-7-8(6-15-16)10(18)17-4-2-9(3-5-17)11(12,13)14/h6-7,9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPVRUUNQZUHCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CCC(CC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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